N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrole moiety, and a cycloheptylamino group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole group through a cyclization reaction. The cycloheptylamino group is then added via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-[2-(cyclooctylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
What sets N-[2-(cycloheptylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide apart from similar compounds is its cycloheptylamino group. This unique structural feature may confer distinct biological activities and reactivity patterns, making it a valuable compound for further study and application.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H24N4O2S/c26-19(23-16-7-3-1-2-4-8-16)14-22-20(27)15-9-10-17-18(13-15)28-21(24-17)25-11-5-6-12-25/h5-6,9-13,16H,1-4,7-8,14H2,(H,22,27)(H,23,26) |
InChI Key |
XDHKALMJBIEUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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